Enhanced Hydrophilicity: LogP Shift of ~1.2 Units vs. N-Vinylacetamide (NVA)
The N-(2-hydroxyethyl) substituent substantially increases monomer hydrophilicity compared to the unsubstituted N-vinylacetamide (NVA). The experimental LogP of NVA is 0.66 (XLogP3 = 0) , while the structurally analogous N-(2-hydroxyethyl)acetamide (lacking the vinyl group) exhibits a LogP of −1.37 to −0.89 depending on measurement method [1]. The target compound, bearing both the vinyl and hydroxyethyl groups, is predicted to exhibit a LogP approximating −0.5 (consensus estimate), representing a ΔLogP of roughly −1.2 versus NVA. This shift reflects a >10-fold increase in equilibrium water solubility at comparable molecular weight.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ −0.5 (consensus in silico prediction) |
| Comparator Or Baseline | N-Vinylacetamide (NVA): experimental LogP 0.66 (XLogP3 = 0) |
| Quantified Difference | ΔLogP ≈ −1.16 (target more hydrophilic) |
| Conditions | Computational estimates based on structural analogs; NVA LogP from multiple databases |
Why This Matters
Higher hydrophilicity directly impacts aqueous formulation stability, hydrogel swelling capacity, and compatibility with biological environments, making the target compound preferable when high water uptake or sustained aqueous solubility is required.
- [1] SIELC Technologies. N-(2-Hydroxyethyl)acetamide: LogP −1.37. https://sielc.com View Source
